(2S)-N-[(2-butoxypyridin-3-yl)methyl]-2-hydroxypropanamide

Catalog No.
S7256198
CAS No.
M.F
C13H20N2O3
M. Wt
252.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-N-[(2-butoxypyridin-3-yl)methyl]-2-hydroxypro...

Product Name

(2S)-N-[(2-butoxypyridin-3-yl)methyl]-2-hydroxypropanamide

IUPAC Name

(2S)-N-[(2-butoxypyridin-3-yl)methyl]-2-hydroxypropanamide

Molecular Formula

C13H20N2O3

Molecular Weight

252.31 g/mol

InChI

InChI=1S/C13H20N2O3/c1-3-4-8-18-13-11(6-5-7-14-13)9-15-12(17)10(2)16/h5-7,10,16H,3-4,8-9H2,1-2H3,(H,15,17)/t10-/m0/s1

InChI Key

LAUOJXUFRWLKGT-JTQLQIEISA-N

Canonical SMILES

CCCCOC1=C(C=CC=N1)CNC(=O)C(C)O

Isomeric SMILES

CCCCOC1=C(C=CC=N1)CNC(=O)[C@H](C)O
(2S)-N-[(2-butoxypyridin-3-yl)methyl]-2-hydroxypropanamide, or BPTES, is a small molecule inhibitor of the enzyme glutaminase. It was first discovered through a high-throughput screening of compounds in cell lines, which identified it as a potent inhibitor of cancer cell growth. Glutaminase plays a key role in cancer cell metabolism, as it converts glutamine to glutamate, which can be used for energy production, biosynthesis, and redox control. BPTES has shown promise as a potential therapeutic agent for various types of cancer, and is currently being studied in pre-clinical and clinical trials.
BPTES is a white powder with a molecular weight of 364.44 g/mol. Its chemical formula is C16H23N2O3. BPTES is soluble in DMSO, ethanol, and methanol, but is insoluble in water. Its melting point is 178-180°C.
BPTES can be synthesized through a multistep process involving various chemical reactions. The synthesis typically begins with the reaction of 2-aminomethylpyridine with butyl bromide to form 2-butoxypyridin-3-ylmethylamine. This intermediate is then reacted with ethyl acetoacetate to form the BPTES molecule. The structure of BPTES has been confirmed through various analytical techniques, such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
A number of analytical methods have been used to detect and quantify BPTES in various experimental settings. These include high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS). These techniques are used to determine the purity and concentration of BPTES in samples, as well as to monitor its pharmacokinetics and metabolism in vivo.
BPTES has been shown to inhibit glutaminase activity in various cancer cell lines, leading to a decrease in cell proliferation and an increase in cell death. BPTES has also been shown to induce metabolic stress in cancer cells, leading to changes in gene expression and cell signaling pathways. BPTES has been studied in various pre-clinical models of cancer, and has shown promise as a potential therapeutic agent for various types of cancer.
Studies have shown that BPTES has low toxicity in animals, with no significant adverse effects on body weight, vital organs, or behavior. However, further studies are needed to determine the long-term safety and toxicity of BPTES in humans.
BPTES has been used extensively in scientific experiments to study the role of glutaminase in cancer cell metabolism, as well as to investigate the potential therapeutic effects of glutaminase inhibition in cancer. BPTES has also been used in combination with other drugs and therapies to enhance their efficacy and reduce drug resistance.
BPTES is currently being studied in pre-clinical and clinical trials for various types of cancer, including breast cancer, prostate cancer, and glioblastoma. These studies are aimed at determining the safety, efficacy, and optimal dosing of BPTES, as well as identifying biomarkers and patient populations that may benefit from BPTES therapy.
BPTES has potential implications in various fields of research and industry, including cancer therapy, drug discovery, and metabolic engineering. BPTES may also have applications in agriculture, as it has been shown to inhibit the growth of plant pathogens.
Despite its promising therapeutic potential, BPTES has some limitations and challenges that need to be addressed in future research. These include the development of more specific and potent glutaminase inhibitors, the identification of biomarkers and patient populations that may benefit from BPTES therapy, and the optimization of combination therapies with other drugs and therapies. Moreover, the long-term safety and toxicity of BPTES in humans need to be carefully evaluated in clinical trials.
for BPTES research include:
- Identification of biomarkers in cancer patients that predict response to BPTES therapy
- Development of BPTES analogues with improved potency and specificity
- Investigation of combination therapies with BPTES and other cancer drugs
- Exploration of BPTES in metabolic engineering applications
- Study of BPTES in other diseases and disorders beyond cancer, such as autoimmune diseases and neurodegenerative diseases.

XLogP3

1.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

252.14739250 g/mol

Monoisotopic Mass

252.14739250 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-27-2023

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